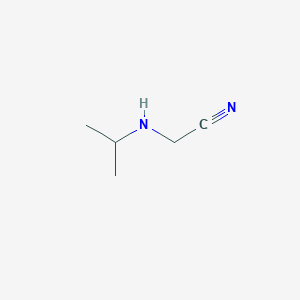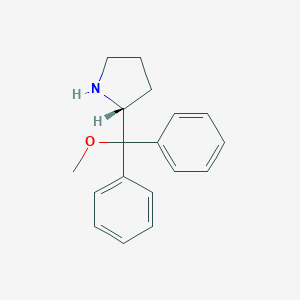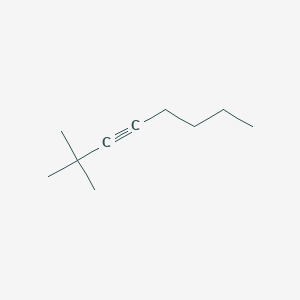
2,2-Dimethyl-3-octyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-octyne, also known as DMDO, is a highly reactive organic compound that is widely used in various scientific research applications. DMDO is a versatile reagent that can be used for a variety of chemical transformations, including oxidation, epoxidation, and halogenation.
作用机制
The mechanism of action of 2,2-Dimethyl-3-octyne involves the transfer of oxygen atoms from the this compound molecule to the substrate. This compound is a highly reactive species that can undergo a variety of reactions, including epoxidation, halogenation, and oxidation. The reaction mechanism of this compound is complex and involves the formation of various intermediates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. This compound has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
2,2-Dimethyl-3-octyne has several advantages for lab experiments. It is a highly reactive species that can be used for a variety of chemical transformations. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound is a highly reactive and unstable compound that requires careful handling. This compound is also toxic and can be hazardous if not handled properly.
未来方向
There are several future directions for the research on 2,2-Dimethyl-3-octyne. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, and the development of new applications for this compound in organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, and its potential use in cancer therapy.
合成方法
2,2-Dimethyl-3-octyne can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione (this compound) with acetylene in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of this compound is typically around 50-60%.
科学研究应用
2,2-Dimethyl-3-octyne is widely used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. This compound can be used as an oxidizing agent for the conversion of alkenes to epoxides, and for the oxidation of alcohols to aldehydes and ketones. This compound can also be used in the halogenation of alkenes, and for the synthesis of α-haloketones.
属性
CAS 编号 |
19482-57-6 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2,2-dimethyloct-3-yne |
InChI |
InChI=1S/C10H18/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
XBLMXBDWMYMTLK-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(C)(C)C |
规范 SMILES |
CCCCC#CC(C)(C)C |
同义词 |
2,2-Dimethyl-3-octyne. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








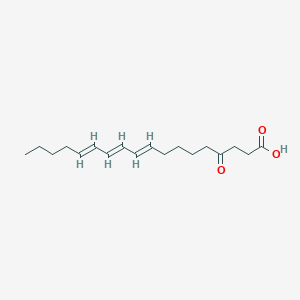

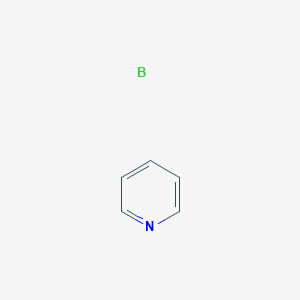
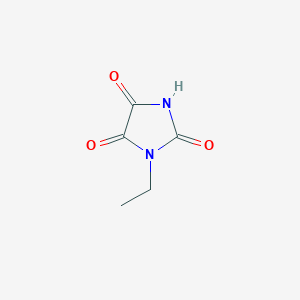
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
